molecular formula C20H25ClN2O3 B4401706 N-tert-butyl-2-(1-chloro-4-morpholin-4-ylnaphthalen-2-yl)oxyacetamide

N-tert-butyl-2-(1-chloro-4-morpholin-4-ylnaphthalen-2-yl)oxyacetamide

Cat. No.: B4401706
M. Wt: 376.9 g/mol
InChI Key: NHJBCBBPJPKNAM-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(1-chloro-4-morpholin-4-ylnaphthalen-2-yl)oxyacetamide is a complex organic compound that features a tert-butyl group, a morpholine ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(1-chloro-4-morpholin-4-ylnaphthalen-2-yl)oxyacetamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. The reaction conditions often include the use of tert-butyl esters and morpholine under controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(1-chloro-4-morpholin-4-ylnaphthalen-2-yl)oxyacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce various substituted naphthalene compounds .

Scientific Research Applications

N-tert-butyl-2-(1-chloro-4-morpholin-4-ylnaphthalen-2-yl)oxyacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(1-chloro-4-morpholin-4-ylnaphthalen-2-yl)oxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-2-{[1-chloro-4-(4-piperidinyl)-2-naphthyl]oxy}acetamide
  • N-(tert-butyl)-2-{[1-chloro-4-(4-pyrrolidinyl)-2-naphthyl]oxy}acetamide

Uniqueness

N-tert-butyl-2-(1-chloro-4-morpholin-4-ylnaphthalen-2-yl)oxyacetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs with piperidine or pyrrolidine rings.

Properties

IUPAC Name

N-tert-butyl-2-(1-chloro-4-morpholin-4-ylnaphthalen-2-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3/c1-20(2,3)22-18(24)13-26-17-12-16(23-8-10-25-11-9-23)14-6-4-5-7-15(14)19(17)21/h4-7,12H,8-11,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJBCBBPJPKNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C2=CC=CC=C2C(=C1)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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